molecular formula C20H21ClN2O B5875043 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine

1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine

Cat. No. B5875043
M. Wt: 340.8 g/mol
InChI Key: SGIQHXFQQOOROJ-MDZDMXLPSA-N
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Description

1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine, also known as MPAP, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in 1995 by a group of researchers led by David E. Nichols at Purdue University. Since then, MPAP has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine is not fully understood, but it is believed to modulate the activity of sigma-1 receptors, which are expressed in various regions of the brain, including the hippocampus, cortex, and striatum. Activation of sigma-1 receptors has been shown to have neuroprotective and anti-inflammatory effects, which may contribute to the therapeutic potential of 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, calcium signaling, and neuronal survival. It has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine is its high selectivity and affinity for sigma-1 receptors, which allows for more specific and targeted research. However, one of the limitations of 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine is its limited solubility in water, which may make it difficult to use in some experimental settings.

Future Directions

There are several potential future directions for research on 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine, including:
1. Further investigation of its therapeutic potential in various neurological disorders, including depression, anxiety, and addiction.
2. Development of more efficient and scalable synthesis methods for 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine.
3. Study of the pharmacokinetics and pharmacodynamics of 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine in vivo.
4. Investigation of the potential interactions between 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine and other drugs or compounds.
5. Exploration of the potential role of sigma-1 receptors in various cellular processes and disease states.
Conclusion
In conclusion, 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine is a promising compound with potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its selective sigma-1 receptor agonism and neuroprotective effects make it an attractive candidate for further research and development. With continued investigation, 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine may prove to be a valuable tool in the treatment of various neurological disorders.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 3-(4-methylphenyl)acrylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of 1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine as a white crystalline solid.

Scientific Research Applications

1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and addiction. It has been shown to act as a selective sigma-1 receptor agonist, which is involved in various cellular processes such as calcium signaling, neurotransmitter release, and neuronal survival.

properties

IUPAC Name

(E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O/c1-16-5-7-17(8-6-16)9-10-20(24)23-13-11-22(12-14-23)19-4-2-3-18(21)15-19/h2-10,15H,11-14H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIQHXFQQOOROJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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